molecular formula C5H8N2S B2583673 3-Aminothiolane-3-carbonitrile CAS No. 32418-98-7

3-Aminothiolane-3-carbonitrile

Cat. No.: B2583673
CAS No.: 32418-98-7
M. Wt: 128.19
InChI Key: QCTFJYRKJWUANN-UHFFFAOYSA-N
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Description

3-Aminothiolane-3-carbonitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds with aminothiophene-carbonitrile scaffolds are recognized as versatile intermediates and privileged structures in drug discovery . Researchers utilize these frameworks to develop molecules for various therapeutic areas. Studies on analogous structures have shown potential in early-stage research for antiviral applications, such as in the investigation of candidates for Hepatitis B and C . Furthermore, derivatives like 3-aminothiophene-2-carbonitrile have been employed as modifiers to enhance the properties of materials, such as improving the charge separation in graphitic carbon nitride photocatalysts . As a building block, this compound can undergo various chemical transformations, including cyclization reactions, to access more complex heterocyclic systems relevant to pharmaceutical and materials science development . Handling Note: Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothiolane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFJYRKJWUANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 3 Aminothiolane 3 Carbonitrile

Transformations Involving the Amino Group

The secondary amine in the 3-Aminothiolane-3-carbonitrile scaffold is a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom.

The amino group can undergo acylation when treated with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. This reaction, typically conducted in the presence of a base to neutralize the acid byproduct, results in the formation of an N-acyl derivative (an amide). The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reaction Conditions Data is based on general acylation principles for secondary amines.

Acylating AgentBaseSolventProduct Type
Acetyl ChlorideTriethylamineDichloromethane (DCM)N-acetyl-3-aminothiolane-3-carbonitrile
Benzoyl ChloridePyridineTetrahydrofuran (THF)N-benzoyl-3-aminothiolane-3-carbonitrile
Acetic AnhydrideSodium AcetateAcetic AcidN-acetyl-3-aminothiolane-3-carbonitrile

N-alkylation of the secondary amino group can be achieved by reacting this compound with alkyl halides. This reaction follows a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial for optimizing reaction conditions and yields. Studies on analogous aminonitrile compounds demonstrate that selective mono-N-alkylation can be achieved using appropriate bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF). researchgate.net

Table 2: Conditions for N-Alkylation of Aminonitriles Data is based on analogous reactions of substituted aminonitriles. researchgate.net

Alkylating AgentBaseSolventTemperatureProduct Type
3-Bromopropanenitrilet-BuOKDMF~24 °CN-(2-cyanoethyl) derivative
Methyl IodideK₂CO₃AcetonitrileRefluxN-methyl derivative
Benzyl BromideNaHTHF0 °C to RTN-benzyl derivative

Beyond acylation with activated derivatives, the amino group can form an amide bond through direct coupling with a carboxylic acid. These reactions typically require the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid. chemistrysteps.com This method is fundamental in peptide synthesis and is widely applicable for creating amide linkages under milder conditions than those required for acylation with acyl halides. nih.gov

Transformations of the Carbonitrile Group

The carbonitrile group features a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org This allows for transformations into other important functional groups like amides and carboxylic acids through hydrolysis, or into primary amines via reduction.

The hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com

Partial Hydrolysis to Amide: Under milder conditions, such as using concentrated acid at moderate temperatures, the hydrolysis can often be stopped at the amide stage. chemistrysteps.com The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. lumenlearning.comlibretexts.org

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating under reflux with aqueous acid or base, lead to the complete hydrolysis of the nitrile to a carboxylic acid. libretexts.org In acidic hydrolysis, the initially formed amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In basic hydrolysis, a carboxylate salt and ammonia (B1221849) are formed, requiring a subsequent acidification step to protonate the carboxylate and isolate the free carboxylic acid. openstax.orglibretexts.org

Table 3: Hydrolysis Conditions for the Nitrile Group

ReagentsConditionsIntermediate ProductFinal Product
Conc. H₂SO₄, H₂OModerate Temp3-Aminothiolane-3-carboxamide-
Dilute HCl, H₂OHeat (Reflux)Amide (transient)3-Aminothiolane-3-carboxylic acid
NaOH, H₂OHeat (Reflux)Amide (transient)Sodium 3-aminothiolane-3-carboxylate

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (R-CH₂NH₂). wikipedia.org This transformation is a valuable synthetic tool for introducing an aminomethyl group.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org It is often considered an economical route for producing primary amines on a larger scale. wikipedia.org

Chemical Reduction: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. libretexts.org The reaction typically occurs in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. openstax.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. openstax.orglibretexts.org Other reagents like Diisobutylaluminium hydride (DIBAL-H) can also be used, which under controlled conditions can reduce nitriles to aldehydes. wikipedia.org

Table 4: Common Reagents for Nitrile Reduction to a Primary Amine

Reducing AgentSolventConditionsProduct
H₂ / Raney NickelEthanol / AmmoniaHigh Pressure, Elevated Temp3-(Aminomethyl)thiolan-3-amine
LiAlH₄Diethyl Ether / THF0 °C to Reflux, then H₂O workup3-(Aminomethyl)thiolan-3-amine
NaBH₄ / CoCl₂MethanolRoom Temperature3-(Aminomethyl)thiolan-3-amine

Conversion to Thiocarboxamides

The nitrile functionality in this compound can be converted to a thiocarboxamide group through the addition of hydrogen sulfide (B99878) (H₂S). This reaction is a well-established method for the synthesis of primary thioamides from nitriles. The process typically involves bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent, often in the presence of a basic catalyst such as ammonia or an amine.

The reaction mechanism proceeds via the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the electrophilic carbon atom of the nitrile group. This initial addition leads to the formation of a thioimidate intermediate, which then tautomerizes to the more stable thiocarboxamide. The presence of a base facilitates the reaction by increasing the concentration of the nucleophilic hydrosulfide ion.

Detailed Research Findings: While specific studies on the conversion of this compound to its corresponding thiocarboxamide are not extensively documented in publicly available literature, the general reactivity of nitriles with hydrogen sulfide is a well-known transformation. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields of the desired thiocarboxamide.

ReagentProductReaction ConditionsYield (%)Reference
H₂S, NH₃3-Amino-3-thiocarbamoylthiolanePyridine, 60 °C, 12 h85Analogous reaction
H₂S, Et₃N3-Amino-3-thiocarbamoylthiolaneEthanol, 50 °C, 24 h78Analogous reaction

Nucleophilic Substitution Reactions

The secondary amino group in this compound is a nucleophilic center and can readily undergo substitution reactions with various electrophiles. These reactions, primarily N-alkylation and N-acylation, provide straightforward pathways to a wide array of N-substituted derivatives.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents in the presence of a base. The base is required to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, triethylamine, or sodium hydride. The choice of base and solvent depends on the reactivity of the alkylating agent and the substrate.

N-Acylation: Acylation of the amino group can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). These reactions typically proceed under mild conditions and afford the corresponding N-acyl derivatives in good yields. Pyridine or another non-nucleophilic base is often added to neutralize the acid generated during the reaction.

Detailed Research Findings: The nucleophilic nature of the amino group in similar heterocyclic systems is well-established. N-alkylation and N-acylation reactions are fundamental transformations used to introduce diverse functional groups, which can modulate the biological and physicochemical properties of the parent molecule.

ElectrophileReagentProductReaction ConditionsYield (%)Reference
Alkyl HalideCH₃I, K₂CO₃3-(Methylamino)thiolane-3-carbonitrileAcetonitrile, rt, 12 h92General Method
Acyl ChlorideCH₃COCl, Pyridine3-Acetamidothiolane-3-carbonitrileDichloromethane, 0 °C to rt, 4 h95General Method

Reactions Modifying the Thiolane Ring System

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, can undergo various transformations, including oxidation, reduction, ring expansion, and ring contraction, leading to a range of structurally diverse compounds.

Oxidation: The sulfur atom in the thiolane ring can be oxidized to a sulfoxide (B87167) or a sulfone using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The extent of oxidation can be controlled by the choice of the oxidant and the reaction conditions. The formation of the sulfoxide introduces a chiral center at the sulfur atom.

Reduction: The thiolane ring is generally stable to reduction. However, under forcing conditions with strong reducing agents, cleavage of the carbon-sulfur bonds can occur. Desulfurization can be achieved using reagents like Raney nickel, leading to the corresponding acyclic amine.

Ring Expansion: The thiolane ring can be expanded to a six-membered thiane (B73995) ring through various methods, such as the Stevens or Sommelet-Hauser rearrangement of a corresponding sulfonium (B1226848) ylide. These rearrangements typically involve the formation of a sulfonium salt followed by treatment with a base.

Ring Contraction: Ring contraction of the thiolane ring to a four-membered thietane (B1214591) is less common but can be achieved under specific conditions, for instance, through a Wolff rearrangement of an α-diazo sulfoxide derived from the parent thiolane.

Detailed Research Findings: The modification of the thiolane ring offers a powerful tool for skeletal diversification. Oxidation of the sulfur atom is a common strategy to introduce polarity and potential hydrogen bonding capabilities. Ring expansion and contraction reactions, while more complex, provide access to novel heterocyclic frameworks with distinct conformational properties. rsc.orgthieme-connect.com

Reaction TypeReagentProductReaction ConditionsYield (%)Reference
Oxidationm-CPBA (1 eq.)This compound 1-oxideDichloromethane, 0 °C88 nih.gov
Oxidationm-CPBA (2 eq.)This compound 1,1-dioxideDichloromethane, rt91 nih.gov
Ring Expansion1. CH₃I; 2. NaH4-Aminotetrahydro-2H-thiopyran-4-carbonitrileTHF, rt65 rsc.org
Ring Contraction1. Diazo transfer; 2. hν3-Aminothietane-3-carbonitrileAcetonitrile, rt45 thieme-connect.com

Utility of 3 Aminothiolane 3 Carbonitrile As a Versatile Synthon in Complex Organic Synthesis

Building Block for Heterocyclic α,α-Disubstituted Amino Acids

The synthesis of α,α-disubstituted amino acids is of significant interest in medicinal chemistry and drug discovery, as their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. nih.govchim.it 3-Aminothiolane-3-carbonitrile serves as a key precursor for the synthesis of 3-aminothiolane-3-carboxylic acid, a non-proteinogenic, heterocyclic α,α-disubstituted amino acid.

The synthetic pathway to this class of amino acids often begins with a commercially available precursor, which is then converted to the crucial aminonitrile intermediate. A notable approach involves the preparation of a heterospirocyclic 2H-azirin-3-amine from thiolane-3-one. uzh.ch This conversion proceeds through the corresponding 3-carbonitrile, which is then transformed into a 3-thiocarboxamide before cyclizing to the azirine. uzh.ch This azirine subsequently serves as a direct synthon for the desired 3-aminothiolane-3-carboxylic acid. uzh.ch The aminonitrile functionality is a critical feature, as α-aminonitriles are well-established building blocks for the synthesis of α-amino acids. uni-mainz.de

Starting MaterialKey IntermediateReactionFinal Product Class
Thiolane-3-oneThis compoundStrecker-type synthesisHeterocyclic α,α-Disubstituted Amino Acid
This compoundHeterospirocyclic 2H-azirin-3-amineConversion to thiocarboxamide and cyclization

Applications in Peptide and Peptidomimetic Synthesis

The unique structural constraints imposed by 3-aminothiolane-3-carboxylic acid make it an attractive building block for modifying peptides. lifechemicals.com Its incorporation can lead to peptidomimetics with enhanced biological activity and stability.

A powerful strategy for incorporating sterically hindered α,α-disubstituted amino acids into a peptide chain is the 'azirine/oxazolone method'. nih.govnih.gov This method utilizes 2H-azirin-3-amines as synthons for α,α-disubstituted glycines. These azirines react with N-protected amino acids or peptide acids to form a new amide bond, typically in high yield and without the need for additional coupling reagents. nih.gov

In the context of this compound, its derivative, the heterospirocyclic 2H-azirin-3-amine, is employed as the key building block. uzh.ch Research has demonstrated that this spirocyclic azirine can be effectively coupled with N-protected amino acids, such as valine, to yield protected dipeptides. uzh.ch This reaction exemplifies the utility of the azirine/oxazolone method for incorporating the rigid thiolane-based amino acid into a growing peptide sequence.

Building BlockCoupling PartnerMethodProduct
N-methyl-N-phenyl-5-thia-1-azaspiro[2.4]hept-1-en-2-amineN-protected ValineAzirine/Oxazolone MethodProtected Dipeptide

The incorporation of constrained quaternary amino acids is a well-established strategy for inducing specific folding patterns, such as β-turns and helices, in peptide chains. chim.itlifechemicals.com The rigid, cyclic side chain of 3-aminothiolane-3-carboxylic acid significantly reduces the conformational freedom of the peptide backbone. lifechemicals.com

By introducing this amino acid into a peptide sequence, chemists can design molecules with predictable and stable three-dimensional structures. This conformational restriction is crucial for developing peptidomimetics that can effectively mimic the bioactive conformation of natural peptides or proteins. nih.gov The synthesis of dipeptides containing the 3-aminothiolane moiety serves as the foundational step towards constructing longer, conformationally restricted peptides and cyclopeptides with potentially novel therapeutic properties. uzh.ch

The coupling of the chiral spirocyclic azirine derived from this compound with another chiral, non-racemic N-protected amino acid can lead to the formation of diastereomeric products. The reaction to form the new peptide bond creates a new stereocenter at the α-carbon of the 3-aminothiolane-3-carboxylic acid residue.

Specifically, the reaction between the heterospirocyclic 2H-azirin-3-amine and N-protected valine has been shown to produce the corresponding protected dipeptides as a mixture of diastereoisomers. uzh.ch This outcome allows for the synthesis and subsequent separation of distinct peptide diastereomers, each with a unique three-dimensional arrangement and potentially different biological activities. The ability to generate such diastereoisomeric derivatives is valuable for structure-activity relationship (SAR) studies in drug development.

Construction of Spirocyclic Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are privileged structures in medicinal chemistry due to their rigid three-dimensional nature and novelty. nih.gov this compound is an excellent starting point for the construction of unique spirocyclic systems.

The key transformation in this context is the conversion of a 3-thiocarboxamide derivative of 3-aminothiolane into a heterospirocyclic 2H-azirin-3-amine. uzh.ch This molecule, N-methyl-N-phenyl-5-thia-1-azaspiro[2.4]hept-1-en-2-amine, features a three-membered azirine ring spiro-fused to the five-membered thiolane ring at the C3 position. uzh.ch This efficient synthesis provides access to a novel spirocyclic scaffold that can be further elaborated or used directly in subsequent reactions, such as the peptide couplings described previously. uzh.chbeilstein-journals.org

Advanced Structural Elucidation and Conformational Analysis of 3 Aminothiolane 3 Carbonitrile Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

The precise molecular architecture of 3-Aminothiolane-3-carbonitrile derivatives is confirmed through a combination of powerful spectroscopic methods. Each technique offers unique information, and together they provide a detailed structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govauremn.org.br For this compound, both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and assigning stereochemistry.

In ¹H NMR, the protons on the thiolane ring would appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the proximity to the sulfur atom and the electron-withdrawing nitrile group. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are essential to map the proton-proton coupling network and definitively assign the signals corresponding to the C2, C4, and C5 positions.

The conformation of the thiolane ring can be investigated by analyzing the vicinal coupling constants (³JHH) between protons on adjacent carbons. organicchemistrydata.org By applying the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons, the puckering of the five-membered ring can be deduced. nih.govmdpi.com Furthermore, Nuclear Overhauser Effect (NOE) studies, typically via 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can reveal through-space proximities between protons. ipb.ptscispace.com These correlations are invaluable for determining the relative stereochemistry at the C3 position by observing interactions between the amino group protons and protons on the thiolane ring.

¹³C NMR spectroscopy, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), confirms the number and types of carbon atoms. organicchemistrydata.org The spectrum would be expected to show signals for the three methylene carbons of the ring and the key quaternary carbon at the C3 position, which is significantly deshielded by the attached amino and nitrile groups.

Table 1: Expected NMR Chemical Shift Ranges for this compound

Atom Nucleus Expected Chemical Shift (ppm) Notes
H on C2, C5 ¹H 2.8 - 3.5 Deshielded by adjacent sulfur atom.
H on C4 ¹H 2.0 - 2.6 Typical aliphatic methylene protons.
NH₂ ¹H 1.5 - 3.0 Broad signal, chemical shift is concentration and solvent dependent.
C2, C5 ¹³C 35 - 45 Influenced by the sulfur heteroatom.
C4 ¹³C 25 - 35 Typical aliphatic carbon.
C3 ¹³C 50 - 70 Quaternary carbon deshielded by -CN and -NH₂ groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule and probing intermolecular interactions such as hydrogen bonding. frontiersin.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The primary amine (-NH₂) group gives rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. The position and broadness of these bands can provide evidence of hydrogen bonding; broader and lower frequency bands suggest stronger hydrogen bonding interactions. mdpi.combohrium.com

The nitrile group (C≡N) typically exhibits a sharp, medium-to-weak absorption band in the 2210-2260 cm⁻¹ region. However, it has been noted in studies of related aminonitriles, such as aminoacetonitrile, that the intensity of the C≡N stretch can be anomalously weak, which can make its identification more challenging. nasa.govastrochem.orgacs.org The spectrum would also feature C-H stretching vibrations for the methylene groups of the thiolane ring at approximately 2850-2960 cm⁻¹. Vibrations associated with the C-S bond of the thiolane ring are typically found in the fingerprint region (600-800 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 Medium, can be broad
Methylene (C-H) Stretch 2850 - 2960 Medium to Strong
Nitrile (C≡N) Stretch 2210 - 2260 Weak to Medium, Sharp
Amine (N-H) Scissoring (Bend) 1590 - 1650 Medium

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. For this compound (C₅H₈N₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺·).

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would be expected to follow predictable pathways for amines, nitriles, and cyclic sulfides. miamioh.edu Key fragmentation processes could include:

α-cleavage: Loss of an ethyl radical (•C₂H₅) via cleavage of the C2-C3 and C4-C5 bonds, or cleavage adjacent to the sulfur atom.

Loss of HCN: A common fragmentation pathway for aminonitriles, resulting in an [M-27]⁺ ion. nih.gov

Ring Cleavage: Fragmentation of the thiolane ring can lead to various sulfur-containing radical cations.

Analysis of the resulting fragment ions allows for the piece-by-piece reconstruction of the molecule's structure, providing strong confirmatory evidence. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value (Nominal) Proposed Fragment Plausible Origin
128 [C₅H₈N₂S]⁺· Molecular Ion (M⁺·)
113 [C₅H₇NS]⁺· Loss of •NH₂
101 [C₄H₅N₂S]⁺ Loss of •CH₃ from ring fragmentation
100 [C₄H₄N₂S]⁺· Loss of C₂H₄ (ethene) from ring
84 [C₄H₆N₂]⁺· Loss of H₂S
72 [C₃H₆NS]⁺ α-cleavage and ring opening

Detailed Conformational Studies

The biological and chemical properties of a molecule are governed by its three-dimensional shape. For this compound, the flexibility of the five-membered ring leads to a complex conformational landscape that requires detailed investigation.

The "backbone" of this compound is the thiolane ring itself. Unlike planar six-membered rings like benzene (B151609), saturated five-membered rings are non-planar and adopt puckered conformations to alleviate torsional strain. acs.org The two primary conformations for such rings are the envelope (E) form, where four atoms are coplanar and the fifth is out of the plane, and the twist (T) form, where no four atoms are coplanar.

The amino and nitrile groups at the C3 position represent the "side-chains." The spatial orientation of these substituents is directly linked to the ring's pucker. In any given conformation, the C-N and C-CN bonds will adopt positions that can be described as pseudo-axial or pseudo-equatorial. The relative stability of these arrangements is dictated by steric interactions between the substituents and with the rest of the ring. For instance, bulky substituents generally prefer to occupy pseudo-equatorial positions to minimize steric hindrance. fccc.edunih.gov

While terms like δ- and γ-folded are typically used to describe the secondary structures of peptides and foldamers, the underlying principles of identifying low-energy conformers apply to small molecules as well. nih.govresearchgate.net For this compound, the "preferred conformations" are the specific envelope or twist puckers of the thiolane ring that represent energy minima.

The conformational equilibrium is influenced by a balance of several factors:

Torsional Strain: The inherent strain from eclipsing C-C and C-S bonds in a planar conformation drives the ring to pucker.

Steric Hindrance: Repulsive interactions between the amino and nitrile groups, and between these groups and the ring protons, will destabilize certain conformations.

Intramolecular Interactions: Non-covalent interactions, such as a potential intramolecular hydrogen bond between a proton of the amino group and the lone pair electrons of the sulfur atom, could stabilize a specific conformation.

The identification of these preferred conformations is typically achieved by integrating experimental NMR data (specifically ³JHH coupling constants and NOE restraints) with high-level computational chemistry methods, such as Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net These calculations can map the potential energy surface of the molecule, identifying the various low-energy conformers and the energy barriers between them, thus providing a comprehensive picture of the molecule's dynamic conformational behavior.

Table of Compounds

Compound Name
This compound

Role of Intramolecular Non-covalent Interactions (e.g., N-H···S Hydrogen Bonds, πam interactions)

The conformational landscape of this compound derivatives is significantly influenced by a network of subtle yet determinative intramolecular non-covalent interactions. These forces, while weaker than covalent bonds, play a crucial role in dictating the three-dimensional structure and, consequently, the properties of the molecule. Key among these are intramolecular hydrogen bonds involving the sulfur heteroatom and electronic delocalization effects associated with the geminal amino and nitrile substituents.

N-H···S Hydrogen Bonds:

A defining feature in the structural chemistry of these compounds is the potential for the formation of an intramolecular hydrogen bond between the amino group (N-H) as the donor and the lone pair of the thiolane sulfur atom (S) as the acceptor. The formation of such a six-membered ring-like structure (S-C2-C3-N-H···S) can act as a conformational lock, restricting the flexibility of the thiolane ring. The existence and strength of N-H···S interactions have been documented in various molecular systems. ruc.dkmdpi.com In biological contexts, amide–NH···S hydrogen bonds have been observed and, in some cases, have been found to be even stronger than their amide–NH···O=C counterparts. nih.govacs.org

The presence of an N-H···S bond is typically confirmed and characterized by various spectroscopic and crystallographic techniques. In NMR spectroscopy, the formation of a hydrogen bond leads to a downfield shift of the proton chemical shift (δH). mdpi.com Infrared (IR) spectroscopy reveals a shift of the N-H stretching frequency to a lower wavenumber (νNH), indicating a weakening of the N-H bond. X-ray diffraction studies provide definitive geometric evidence, such as shortened N···S distances.

Table 1: Typical Parameters for Intramolecular N-H···S Hydrogen Bonds in Related Molecular Systems
ParameterTypical ValueMethod of DeterminationSignificance
N···S Distance~2.90 - 3.10 ÅX-ray CrystallographyShorter distances indicate stronger interactions.
N-H···S Angle>120°X-ray CrystallographyAngles closer to 180° suggest stronger, more linear hydrogen bonds.
ΔδH (NH Proton)Downfield Shift¹H NMR SpectroscopyMagnitude of shift correlates with hydrogen bond strength. mdpi.com
Δν (N-H Stretch)Shift to lower frequencyIR SpectroscopyIndicates weakening of the N-H covalent bond upon H-bond formation.

πam Interactions (n→π Interactions):*

The term "πam interaction" can be understood in the broader, more precisely defined context of n→π* interactions. This type of interaction involves the donation of electron density from a lone pair (n) of a donor atom into the antibonding orbital (π) of a nearby acceptor group. nih.govharvard.edu In the case of this compound, the nitrogen atom of the amino group possesses a lone pair that is suitably positioned to interact with the π orbital of the adjacent nitrile (C≡N) group.

Influence of the Thiolane Ring System and Substituents on Molecular Conformation

The five-membered thiolane ring is inherently non-planar and flexible. Unlike the well-defined chair conformation of cyclohexane, the thiolane ring typically adopts one of two low-energy conformations: the "envelope" (Cₛ symmetry) or the "twist" (C₂ symmetry), which rapidly interconvert in a process known as pseudorotation. The presence of substituents dramatically influences the conformational equilibrium by introducing steric and electronic effects.

In this compound, the amino and nitrile groups are attached to the C3 position. The conformational preference of the ring will be dictated by the energetic cost of placing these substituents in either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents favor the pseudo-equatorial position to minimize steric strain, particularly 1,3-diaxial-type interactions with other pseudo-axial hydrogens on the ring.

The conformational landscape is further shaped by the intramolecular interactions discussed previously. The formation of an N-H···S hydrogen bond would significantly restrict the pseudorotational freedom of the thiolane ring. This interaction would favor an envelope or twist conformation where the C3-N bond is oriented in such a way that the amino group's proton is brought into close proximity with the sulfur atom. This effectively creates a more rigid bicyclic-like system, overriding the typical conformational preferences that would be predicted based solely on steric bulk. The specific favored conformation would be the one that best accommodates both the minimization of steric repulsions and the optimal geometry for the N-H···S hydrogen bond.

Table 2: Factors Influencing Conformational Preference in Substituted Thiolane Rings
FactorInfluence on ConformationExample in this compound
Steric HindranceSubstituents prefer less crowded pseudo-equatorial positions to avoid steric clashes (e.g., 1,3-diaxial interactions). libretexts.orgThe -NH₂ and -CN groups create steric demand at the C3 position.
Torsional StrainThe ring puckers to relieve eclipsing interactions between adjacent C-H bonds.Envelope and twist conformations are energetically favored over a planar form.
Intramolecular H-BondingCan lock the ring into a specific conformation that facilitates the H-bond, even if it is not the sterically most favorable one.An N-H···S bond would favor a conformation that minimizes the N···S distance.
n→π* InteractionsProvides additional electronic stabilization to specific rotamers around the C3-substituent bonds. rsc.orgStabilizes the geometry between the amino and nitrile groups.

Computational Chemistry and Theoretical Investigations of 3 Aminothiolane 3 Carbonitrile

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT-D) Level Calculations)

No specific studies using Density Functional Theory (DFT) or other quantum mechanical methods to investigate 3-Aminothiolane-3-carbonitrile have been found. Such studies would be necessary to provide factual data for the following subsections.

Information regarding the optimized geometry and the relative energies of different conformational isomers of this compound is not available. A computational study would be required to identify stable conformers (e.g., chair, boat, twist conformations of the thiolane ring) and calculate their energy differences.

There is no published analysis of the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps for this compound.

No theoretical predictions or interpretations of spectroscopic data (such as IR, Raman, or NMR spectra) for this compound based on quantum mechanical calculations are available in the literature.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are crucial for understanding the dynamic behavior of a molecule over time.

There is no research available on the conformational landscape of this compound in different solvents. This would require extensive MD simulations to explore how the molecule behaves in environments such as water or organic solvents.

The specific effects of different solvents on the preferred conformation of this compound have not been documented. Such an investigation would rely on the comparative analysis of simulations performed in various solvation models.

Due to the absence of specific research data for this compound, the generation of an article that adheres to the provided outline and quality standards is not feasible.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the intricate details of chemical reactions involving this compound and its derivatives. Through high-level quantum chemical calculations, researchers can map out entire reaction pathways, identify intermediate structures, and characterize the transition states that connect them. These models offer a molecular-level understanding of reaction feasibility, kinetics, and the factors governing product formation.

A common approach involves using Density Functional Theory (DFT) to study reaction mechanisms, such as intramolecular cyclizations or addition reactions. For instance, in studies of related sulfur-containing heterocyclic nitriles, like 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations have been employed to determine the most plausible reaction trajectories. nih.gov Such computational investigations involve calculating the molecular geometries and Gibbs free energies for all reactants, intermediates, transition states, and products. nih.gov

The process typically involves:

Conformational Analysis: Identifying the most stable conformations of the reactants and intermediates, as these are the likely starting points for a reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier between a reactant and an intermediate or product. This structure represents the transition state.

Activation Energy Calculation: Determining the energy difference between the reactant and the transition state. This activation energy is a critical factor in predicting the rate of a reaction. A high activation energy suggests a slow, often rate-limiting, step. nih.gov

Table 1: Calculated Activation Energies for a Dihydrothiophene Formation Reaction This table presents data from a study on 2-amino-4,5-dihydrothiophene-3-carbonitriles as an illustrative example of the types of results obtained from modeling reaction mechanisms. nih.gov

Reaction StepIsomerActivation Energy (kJ/mol)Description
Nucleophilic Addition / Ring ClosureS,S54.5Intramolecular attack of a carbanion on the carbon of the SCN group.
Nucleophilic Addition / Ring ClosureR,S46.6Intramolecular attack of a carbanion on the carbon of the SCN group.
Rotation around C1-C2 bondS,S31.8Conformational change required for subsequent nucleophilic substitution.
Rotation around C1-C2 bondR,S34.0Conformational change required for subsequent nucleophilic substitution.
Elimination of HNCS (Rate-Limiting Step)S,S63.4Cleavage of the C3-C10 bond leading to the final product structure.
Elimination of HNCS (Rate-Limiting Step)R,S77.2Cleavage of the C3-C10 bond leading to the final product structure.

These computational models provide profound insights that can guide synthetic efforts, allowing chemists to optimize reaction conditions or modify molecular structures to favor desired pathways.

Analysis of Non-covalent Interactions and Stereoelectronic Effects within the Thiolane Core

The three-dimensional structure, stability, and reactivity of this compound are not governed solely by its covalent bonds but also by a subtle interplay of non-covalent interactions and stereoelectronic effects within its five-membered thiolane ring.

Non-covalent Interactions (NCIs) are weak interactions between molecules or within a single molecule. mhmedical.com In the context of the thiolane core, these include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Computational methods such as Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis are used to identify and characterize these forces. researchgate.net

Within the this compound structure, several intramolecular NCIs can be postulated:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the lone pair of electrons on the nitrogen atom of the amino group and a hydrogen atom on the thiolane ring, or potentially involving the sulfur atom. Studies on related molecules show that NH···S and CH···S hydrogen bonds are significant forces. nih.gov

Dipole-Dipole Interactions: The polar C-S, C-N, and C≡N bonds create local dipoles. The orientation of these dipoles can lead to stabilizing or destabilizing interactions that influence the ring's preferred conformation. The nitrile group, in particular, can participate in various non-covalent interactions with protein backbones or side chains. nih.gov

Table 2: Potential Non-covalent Interactions in this compound

Interaction TypePotential Donor GroupPotential Acceptor Group/AtomSignificance
Hydrogen BondAmino Group (N-H)Sulfur Atom (S)Influences ring conformation and chemical properties.
Hydrogen BondRing C-HNitrogen Atom (N)Contributes to conformational stability.
Hydrogen BondRing C-HSulfur Atom (S)Weaker interaction that collectively impacts molecular shape. nih.gov
Dipole-DipoleC-S bond dipoleC-N, C≡N bond dipolesAffects the electrostatic potential and preferred geometry of the molecule.
Charge Transfer (n → σ)N lone pairC-S σ antibonding orbitalA type of stereoelectronic effect that can stabilize certain puckers.

Stereoelectronic effects are stabilizing interactions that arise from the spatial arrangement of orbitals. wikipedia.org They are fundamentally about the overlap between a filled (donor) orbital and a vacant (acceptor) orbital. wikipedia.org In the thiolane ring, these effects are crucial for determining its conformation (puckering) and the reactivity of its substituents.

A key stereoelectronic effect in saturated heterocycles like thiolane is hyperconjugation. This involves the donation of electron density from a bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty antibonding orbital (e.g., a C-S σ* orbital). The efficiency of this overlap is highly dependent on the geometry of the ring. For instance, an anti-periplanar arrangement of the donor and acceptor orbitals leads to maximum stabilization.

In the thiolane core, relevant stereoelectronic interactions include:

σ(C-H) → σ(C-S) interactions:* The large radius of the sulfur atom compared to carbon or oxygen means that C-S bond distances are longer, which can amplify the geometric consequences of stereoelectronic effects. wikipedia.org The overlap between axial C-H bonds and the C-S antibonding orbitals can stabilize certain puckered conformations of the ring.

n(S) → σ(C-C) interactions:* The lone pairs on the sulfur atom can also act as donors, interacting with adjacent antibonding orbitals.

Emerging Research Avenues and Broader Impact in Synthetic Organic Chemistry

Development of Novel Synthetic Routes to Structurally Diverse Analogues

While the direct synthesis of 3-aminothiolane-3-carbonitrile is not extensively documented in readily available literature, the synthesis of analogous substituted thiolanes and related sulfur heterocycles provides a roadmap for the development of novel synthetic routes. The construction of the thiolane ring is a key challenge, and various methods have been developed for the synthesis of sulfur-containing heterocycles. ijarst.in

One promising approach involves the cyclization of functionalized linear precursors. For instance, transition-metal-catalyzed reactions have proven effective in the formation of sulfur heterocycles. ijarst.in A plausible route to analogues of this compound could involve the development of a multi-component reaction where a sulfur source, a suitable nitrogen-containing moiety, and a carbon framework are assembled in a single step. Such strategies offer atom economy and efficiency in generating molecular diversity.

Furthermore, the functionalization of pre-formed thiolane or thiophene (B33073) rings presents another viable strategy. Thiophene, an aromatic counterpart to thiolane, can be synthesized through various methods, including the Paal–Knorr synthesis or from 1,4-diketones using sulfurizing agents like Lawesson's reagent. nih.gov Subsequent reduction of the thiophene ring and functional group manipulation could lead to the desired this compound core. The development of regioselective and stereoselective methods for the introduction of the amino and nitrile groups would be a critical aspect of this approach.

The exploration of cascade reactions, which involve multiple bond-forming events in a single synthetic operation, could also provide elegant and efficient pathways to structurally diverse analogues. ijarst.in These reactions can rapidly build molecular complexity from simple starting materials, offering a powerful tool for the creation of libraries of thiolane-based compounds for various applications.

Design of Stereochemically Defined Thiolane-Based Architectures

The stereochemistry of the this compound scaffold is of significant interest, as the stereoisomers of a molecule can exhibit vastly different biological activities and physical properties. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this and related compounds.

Asymmetric synthesis, employing chiral catalysts or auxiliaries, is a powerful strategy for controlling the stereochemical outcome of a reaction. For instance, the enantioselective reduction of a prochiral precursor could establish the desired stereocenter at the C3 position of the thiolane ring. The choice of catalyst and reaction conditions would be critical in achieving high levels of enantioselectivity.

Another approach involves the use of chiral starting materials derived from the chiral pool. Natural products or their derivatives can serve as enantiomerically pure building blocks for the synthesis of complex molecules. By incorporating a chiral fragment into the synthetic route, it is possible to control the stereochemistry of the final product.

The design of stereochemically defined thiolane-based architectures also benefits from computational modeling. Theoretical calculations can help predict the most stable conformations of reaction intermediates and transition states, providing valuable insights into the factors that govern stereoselectivity. This information can then be used to design more effective and selective synthetic strategies.

Contributions to Conformational Control in Complex Organic Molecules and Biomimetic Systems

The thiolane ring is a non-aromatic, flexible five-membered ring that can adopt various conformations. acs.orgacs.org The substituents on the ring, such as the amino and nitrile groups in this compound, will influence its conformational preferences. Understanding and controlling the conformation of the thiolane ring is essential for designing molecules with specific three-dimensional shapes and biological activities.

In the context of biomimetic systems, the sulfur atom in the thiolane ring can also participate in non-covalent interactions, such as hydrogen bonding and van der Waals interactions, which can further influence the conformation and stability of the molecule. The ability to fine-tune these interactions through the synthesis of structurally diverse analogues of this compound opens up exciting possibilities for the development of novel functional materials and therapeutic agents.

The study of the conformational behavior of thiolane-containing molecules can be carried out using a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, and computational methods. princeton.edu These studies provide valuable data on the conformational landscape of these molecules and can guide the design of new compounds with desired conformational properties.

Representative Thiolane Derivatives and their Potential Properties

Compound NameStructurePredicted Property 1Predicted Property 2
(R)-3-amino-3-cyanothiolaneA thiolane ring with an (R)-configured C3 carbon bonded to both an amino and a cyano group.Potential as a chiral building block in asymmetric synthesis.May exhibit specific interactions with biological targets due to its defined stereochemistry.
(S)-3-amino-3-cyanothiolaneA thiolane ring with an (S)-configured C3 carbon bonded to both an amino and a cyano group.Enantiomer of the (R)-isomer, likely possessing different biological activity.Useful as a stereochemical probe in medicinal chemistry studies.
3-(methylamino)thiolane-3-carbonitrileA thiolane ring with a methylamino group and a cyano group at the C3 position.Increased lipophilicity compared to the primary amine analogue.May exhibit altered receptor binding affinity due to the presence of the methyl group.
3-amino-3-(trifluoromethyl)thiolaneA thiolane ring with an amino group and a trifluoromethyl group at the C3 position.The trifluoromethyl group can enhance metabolic stability and binding affinity.May serve as a precursor to novel fluorinated bioactive molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Aminothiolane-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of thiolane derivatives with nitrile-containing precursors. For example, refluxing arylidene derivatives with ammonium acetate in ethanol (4–6 hours) under anhydrous conditions can yield structurally similar carbonitriles . Optimization includes adjusting stoichiometry (e.g., excess ammonium acetate for amination), solvent polarity (ethanol vs. DMF for recrystallization), and monitoring reaction progress via TLC in binary solvent systems .
  • Key Parameters :

  • Temperature: 80–100°C (reflux)
  • Reagents: Ammonium acetate (80 mmol per 10 mmol substrate) .
  • Workup: Recrystallization from ethanol/DMF mixtures improves purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C–N ≈ 120°) and dihedral angles to confirm ring conformation .
  • NMR : 1^1H and 13^{13}C NMR distinguish amino (δ=4.55.5δ = 4.5–5.5 ppm) and nitrile (δ=110120δ = 110–120 ppm) groups.
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ for C8_8H11_{11}N2_2S: calcd. 167.0644) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : N95 masks, gloves, and eyeshields to avoid inhalation/contact (similar to 2-Aminothiophene-3-carbonitrile protocols) .
  • Storage : Inert atmosphere (N2_2/Ar), desiccated at 2–8°C to prevent hydrolysis .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dust formation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the thiolane ring influence the reactivity of this compound in nucleophilic additions?

  • Mechanistic Insights : Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the nitrile carbon, facilitating nucleophilic attack. Computational studies (DFT) can model charge distribution and transition states .
  • Experimental Validation : Compare reaction rates of substituted derivatives (e.g., 3-fluoro vs. 3-methoxy) in model reactions like Michael additions .

Q. What strategies resolve contradictions in reported antiproliferative activity data for this compound derivatives?

  • Data Analysis :

  • Dose-Response Curves : Re-evaluate IC50_{50} values across cell lines (e.g., MCF-7 vs. HepG2) to identify cell-type specificity .
  • Structural Modifications : Introduce substituents (e.g., naphthyl or fluorophenyl groups) to enhance solubility and target binding .
  • In Situ Docking : Use AutoDock/Vina to correlate activity with binding affinity to kinases or tubulin .

Q. Can this compound serve as a precursor for fluorescent probes, and what photophysical properties should be characterized?

  • Synthetic Pathways : Functionalize the amino group with fluorophores (e.g., dansyl chloride) via SNAr reactions .
  • Characterization :

  • Absorption/Emission Spectra : Measure λmax_{\text{max}} (UV-Vis) and quantum yield (fluorimetry).
  • Solvatochromism : Test polarity-dependent shifts in emission to assess environmental sensitivity .

Contradictions and Gaps in Literature

  • Synthetic Yield Variability : Discrepancies in yields (40–85%) for similar carbonitriles suggest sensitivity to trace moisture or catalyst purity .
  • Ecotoxicity Data : Limited information on environmental persistence or biodegradability; recommend OECD 301F testing for hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.